4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone, also known as NNK, is a potent carcinogen found in tobacco and tobacco products, including cigarettes, cigars, chewing tobacco, and snuff []. Research has demonstrated that NNK is produced during the curing process of tobacco []. Following exposure to tobacco smoke or smokeless tobacco products, NNK is metabolized in the body to 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL) []. The presence of NNAL in urine is a reliable biomarker for NNK exposure, which can be used to assess tobacco use in individuals [].
Studies have shown that NNK causes cancer in animal models, particularly lung cancer []. This has led researchers to investigate the mechanisms by which NNK contributes to carcinogenesis.
Research suggests that NNK exerts its carcinogenic effects through several mechanisms, including:
Due to its well-established role in tobacco-induced carcinogenesis, NNK is a valuable tool for scientific research. Researchers utilize NNK in animal models to study the mechanisms of tobacco-related cancers and to develop strategies for cancer prevention and treatment.
Here are some examples of how NNK is used in scientific research:
4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone, commonly referred to as NNK, is a potent tobacco-specific nitrosamine derived from nicotine. It is primarily formed during the curing and processing of tobacco, as well as during the combustion of tobacco products. NNK is known for its significant role in human tobacco-related cancers, particularly lung cancer, due to its ability to induce mutations in DNA. It is present in cigarette smoke at concentrations ranging from 20 to 280 ng per cigarette and is not produced by electronic cigarettes due to lower combustion temperatures .
NNK undergoes various chemical transformations, particularly in biological systems. It is primarily activated by cytochrome P450 enzymes, specifically CYP2A6 and CYP2B6. These enzymes convert NNK into reactive metabolites that can alkylate DNA, leading to mutagenic effects. The nitrosamine can also participate in oxidation reactions, producing various derivatives that may have different biological activities .
As a procarcinogen, NNK requires metabolic activation to exert its carcinogenic effects. The activated forms of NNK can bind to DNA, resulting in the formation of DNA adducts that contribute to mutagenesis and ultimately cancer development. Studies indicate that exposure to NNK is associated with increased incidences of tumors in various animal models, including lung and nasal tumors . Additionally, NNK has been shown to exhibit immunosuppressive properties, affecting the immune response in exposed individuals .
NNK is synthesized naturally during the curing and smoking processes of tobacco. It can also be produced through laboratory methods involving the nitrosation of nicotine or related compounds. For instance, NNK can be synthesized by reacting nicotine with nitrous acid under controlled conditions. This process typically involves the following steps:
NNK serves primarily as a research compound in toxicology and cancer studies due to its potent carcinogenic properties. It is utilized in:
Research on NNK has focused on its interactions with various biological molecules, particularly proteins involved in metabolic pathways. Interaction studies have shown that NNK can inhibit certain enzymes while activating others involved in detoxification processes. This duality complicates its biological effects and contributes to its carcinogenic potential. Additionally, studies have indicated that NNK may interact with signaling pathways related to cell proliferation and apoptosis, further elucidating its role in cancer development .
NNK belongs to a class of compounds known as nitrosamines, which are characterized by their nitrogen-containing functional groups and their potential carcinogenicity. Here are some similar compounds:
NNK's uniqueness lies in its specific formation from nicotine during tobacco processing and its distinct metabolic activation pathway leading to carcinogenesis. Its structural features allow it to interact specifically with cytochrome P450 enzymes, differentiating it from other nitrosamines that may have different activation mechanisms or biological effects .
4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone possesses the molecular formula C₁₀H₁₃N₃O₂ with a molecular weight of 207.23 grams per mole [1] [3] [4]. The monoisotopic mass has been precisely determined as 207.100777 atomic mass units [4] [5] [6]. The compound is registered under Chemical Abstracts Service number 64091-91-4, providing unambiguous identification in chemical databases [3] [7] [6].
Table 1: Physical and Chemical Properties of 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone
Property | Value | Source/Reference |
---|---|---|
Molecular Formula | C₁₀H₁₃N₃O₂ | PubChem, ChemSpider |
Molecular Weight (g/mol) | 207.23 | Multiple sources |
Monoisotopic Mass | 207.100777 | HMDB, ChemSpider |
CAS Registry Number | 64091-91-4 | Multiple databases |
Melting Point (°C) | 63-65 | Chemical Book, IARC |
Boiling Point (°C) | 346.25 (rough estimate) | Chemical Book |
Flash Point (°C) | 9 | Chemical Book |
Density (g/mL) | 1.1933 (rough estimate) | Chemical Book |
pKa (predicted) | 3.19±0.10 | Chemical Book |
LogP | 1.65770 | ChemSrc |
Color/Appearance | Pale yellow crystalline solid | CAMEO Chemicals, IARC |
Stability | Sensitive to light and air | CAMEO Chemicals, Chemical Book |
Solubility (DMF) | 30 mg/mL | LGC Standards |
Solubility (DMSO) | 25 mg/mL | LGC Standards |
Solubility (Ethanol) | 25 mg/mL | LGC Standards |
Storage Temperature | -20°C | LGC Standards |
The molecular architecture of 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone incorporates several distinct functional groups that define its chemical behavior. The International Union of Pure and Applied Chemistry name for this compound is 4-[methyl(nitroso)amino]-1-(pyridin-3-yl)butan-1-one, which systematically describes its structural components [1] [4] [6].
The pyridine ring constitutes a six-membered aromatic heterocycle containing one nitrogen atom and five carbon atoms, positioned at the 3-position relative to the ketone linkage [2] [8]. This aromatic system exhibits electron-withdrawing characteristics due to the electronegative nitrogen atom, influencing the overall electron distribution within the molecule [8] [9].
The carbonyl functional group represents a ketone moiety where the carbon atom forms a double bond with oxygen, creating a polar bond with the carbon bearing a partial positive charge and the oxygen carrying a partial negative charge [10] [11]. This polarity significantly affects the compound's physical properties, including its boiling point elevation and solubility characteristics [10].
The nitrosamine group, specifically the N-methylnitrosoamine functionality, comprises the nitrogen-nitrogen-oxygen arrangement with a methyl substituent [1] [3]. This structural feature represents the metabolically active component of the molecule, capable of undergoing enzymatic transformation to reactive intermediates [2] [12].
Table 2: Structural Components and Characteristics
Component/Feature | Description/Value | Significance |
---|---|---|
Pyridine Ring | 3-pyridyl moiety, 6-membered aromatic heterocycle | Aromatic system, electron-withdrawing |
Carbonyl Group (C=O) | Ketone functional group at position 1 | Electrophilic center, polar bond |
Nitrosamine Group (N-N=O) | N-methylnitrosoamine at position 4 | Metabolically activated moiety |
Methyl Group (CH₃) | Attached to nitrosamine nitrogen | Alkylating group upon activation |
Butyl Chain (C₄) | Four-carbon aliphatic chain connecting functional groups | Flexible linker, lipophilic character |
IUPAC Name | 4-[methyl(nitroso)amino]-1-(pyridin-3-yl)butan-1-one | Standard nomenclature identifier |
InChI Key | FLAQQSHRLBFIEZ-UHFFFAOYSA-N | Unique molecular identifier |
SMILES | CN(CCCC(=O)C1=CN=CC=C1)N=O | Structural representation |
4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone manifests as a pale yellow crystalline solid under standard conditions [3] [13] [14]. The melting point ranges from 63 to 65 degrees Celsius, indicating moderate thermal stability in the solid state [3] [13]. The estimated boiling point of 346.25 degrees Celsius reflects the compound's relatively high molecular weight and intermolecular forces [3].
The compound exhibits a remarkably low flash point of 9 degrees Celsius, classifying it as a highly flammable substance requiring careful handling procedures [3] [15]. The estimated density of 1.1933 grams per milliliter suggests the compound is denser than water, which influences its behavior in aqueous systems [3].
Regarding chemical stability, 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone demonstrates sensitivity to prolonged exposure to air and light [3] [14]. This photosensitivity necessitates storage under controlled conditions, typically at temperatures below -20 degrees Celsius in amber containers to prevent degradation [3] [16].
The compound's solubility profile indicates moderate solubility in polar aprotic solvents, with solubilities of 30 milligrams per milliliter in dimethylformamide, 25 milligrams per milliliter in dimethyl sulfoxide, and 25 milligrams per milliliter in ethanol [3] [16]. These solubility characteristics reflect the compound's amphiphilic nature, possessing both polar and nonpolar structural components.
The chemical reactivity of 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone stems from its multiple functional groups, each contributing distinct reactive properties. As a nitrosamine derivative, the compound functions as a chemical base capable of neutralizing acids to form salts with water elimination [3] [14]. These acid-base reactions are characteristically exothermic, with the heat evolution being largely independent of the amine's basic strength [14].
The ketone functionality renders the molecule reactive toward various nucleophiles and reducing agents [14] [11]. Ketones typically react with reducing agents such as hydrides, alkali metals, and nitrides, generating flammable hydrogen gas and substantial heat [14]. The carbonyl carbon serves as an electrophilic center, susceptible to nucleophilic addition reactions due to its partial positive charge [10] [11].
Chemical incompatibilities include strong oxidizing agents, isocyanates, halogenated organics, peroxides, phenolic compounds, epoxides, anhydrides, and acid halides [3] [14]. The compound may generate flammable gaseous hydrogen when combined with strong reducing agents, creating potential fire hazards [14].
The nitrosamine group undergoes metabolic activation through cytochrome P450-mediated hydroxylation reactions, particularly α-methyl and α-methylene hydroxylation pathways [2] [12] [17]. These biotransformation processes generate reactive intermediates capable of forming covalent adducts with deoxyribonucleic acid, contributing to the compound's biological activity [18] [12] [17].
The structure-activity relationships of 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone are intimately connected to its metabolic activation pathways and subsequent formation of deoxyribonucleic acid adducts. The α-methyl hydroxylation pathway produces α-hydroxymethyl-4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone, which spontaneously decomposes to formaldehyde and 4-(3-pyridyl)-4-oxobutane-1-diazohydroxide [12] [17]. This diazohydroxide intermediate readily reacts with deoxyribonucleic acid to form pyridyloxobutyl adducts, particularly O⁶-pyridyloxobutyl-2'-deoxyguanosine [17].
The alternative α-methylene hydroxylation pathway generates α-methylenehydroxy-4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone, which rapidly decomposes to methane diazohydroxide and keto aldehyde [12] [17]. The methane diazohydroxide species methylates deoxyribonucleic acid, forming adducts such as 7-methylguanine and O⁶-methylguanine [18] [12].
Structure-activity relationship studies have demonstrated that specific structural features are essential for biological activity [19] [20] [21]. The methylenedioxy functional group proves critical for chemopreventive activity when evaluating structural analogs, while the lactone functional group tolerates various modifications without complete loss of activity [19] [21].
The pyridine ring system contributes to the compound's electron distribution and overall molecular geometry [22] [9]. Computational studies indicate that carbon-carbon bond lengths in the pyridine ring range from 1.38 to 1.42 Angstroms, with variations depending on proximity to the substituent at the 3-position [9]. The carbon-nitrogen bond lengths range from 1.32 to 1.34 Angstroms, consistent with aromatic character [9].
Comparative structure-activity relationship investigations with isothiocyanate inhibitors reveal that compounds with longer alkyl chains, such as 4-phenylbutyl isothiocyanate and 6-phenylhexyl isothiocyanate, exhibit greater inhibitory potency against 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone-induced effects than shorter chain analogs [20]. These findings suggest that molecular size and lipophilicity influence the compound's biological interactions and susceptibility to inhibition.
Acute Toxic;Irritant;Health Hazard